molecular formula C18H25N3O4 B2641248 Methyl 4-((2-oxo-2-(phenethylamino)acetamido)methyl)piperidine-1-carboxylate CAS No. 1235319-30-8

Methyl 4-((2-oxo-2-(phenethylamino)acetamido)methyl)piperidine-1-carboxylate

Cat. No.: B2641248
CAS No.: 1235319-30-8
M. Wt: 347.415
InChI Key: OPQUWCIYYZTHPR-UHFFFAOYSA-N
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Description

“Methyl 4-((2-oxo-2-(phenethylamino)acetamido)methyl)piperidine-1-carboxylate” is a complex organic compound. It contains a piperidine ring, which is a common feature in many pharmaceuticals . The compound also has an amide group (acetamido), which is a key functional group in proteins and pharmaceuticals. The phenethylamino group suggests the compound could have interesting biological properties, as phenethylamine structures are found in a variety of drugs and neurotransmitters.


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the piperidine ring, the introduction of the acetamido group, and the attachment of the phenethylamino group. Unfortunately, without specific literature or patents detailing the synthesis of this exact compound, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several functional groups and a cyclic structure. The piperidine ring would add a level of rigidity to the molecule, while the various functional groups could participate in a variety of interactions, such as hydrogen bonding .


Chemical Reactions Analysis

The compound contains several functional groups that could potentially undergo chemical reactions. For example, the amide group could participate in hydrolysis or condensation reactions. The piperidine ring could potentially undergo substitutions or additions .

Scientific Research Applications

Oxindole Synthesis via Palladium-catalyzed CH Functionalization

A study by Magano, Kiser, Shine, and Chen (2014) described the synthesis of various organic compounds, including methyl 4-aminobenzoate and benzyl 4-(4-(methoxycarbonyl)phenylamino)piperidine-1-carboxylate, through palladium-catalyzed CH functionalization. This methodology is significant for medicinal chemistry synthesis, including the production of inhibitors for the serine palmitoyl transferase enzyme, demonstrating a versatile application in developing potential therapeutic agents (Magano et al., 2014).

Cardiovascular Activity and Electrochemical Oxidation

Krauze and colleagues (2004) investigated the synthesis, cardiovascular activity, and electrochemical oxidation of nitriles derived from 5-ethoxycarbonyl-2-methylthio-1,4-dihydropyridine-3-carboxylic acid. This research highlighted the potential of using piperidine and its derivatives in the development of cardiovascular drugs, providing insights into their electrochemical properties and how these might influence therapeutic efficacy (Krauze et al., 2004).

Synthesis and Anti-bacterial Study of N-substituted Derivatives

Research by Khalid et al. (2016) focused on the synthesis of N-substituted derivatives of a compound structurally related to methyl 4-((2-oxo-2-(phenethylamino)acetamido)methyl)piperidine-1-carboxylate. These compounds were screened for their antibacterial properties, demonstrating moderate to high activity against both Gram-negative and Gram-positive bacteria. This study underlines the potential of such derivatives in developing new antibacterial agents (Khalid et al., 2016).

Catalytic Efficiency of Polymer-bound 4-dialkylamino Pyridines

Guendouz, Jacquier, and Verducci (1988) explored the synthesis and catalytic efficiency of polymer-bound 4-dialkylamino pyridines, including compounds related to the chemical structure of interest. Their work highlights the utility of such compounds in catalyzing organic reactions, potentially offering new pathways for chemical synthesis and the production of pharmaceuticals (Guendouz et al., 1988).

Synthesis and Screening for Antibacterial Activity

Iqbal and colleagues (2017) synthesized acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores, evaluating their antibacterial potentials. This research provides evidence of the potential pharmaceutical applications of piperidine-derived compounds in combating bacterial infections (Iqbal et al., 2017).

Mechanism of Action

The mechanism of action would depend on the biological target of this compound. Given the presence of a phenethylamino group, it’s possible that this compound could interact with receptors in the nervous system, as many neurotransmitters contain similar structures .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific biological activity. As with any compound, appropriate safety precautions should be taken when handling and storing it to prevent unnecessary exposure .

Future Directions

Future research could involve further exploration of the biological activity of this compound, particularly if it shows promising activity in preliminary tests. Additionally, modifications could be made to the structure to enhance its activity or reduce potential side effects .

Properties

IUPAC Name

methyl 4-[[[2-oxo-2-(2-phenylethylamino)acetyl]amino]methyl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O4/c1-25-18(24)21-11-8-15(9-12-21)13-20-17(23)16(22)19-10-7-14-5-3-2-4-6-14/h2-6,15H,7-13H2,1H3,(H,19,22)(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPQUWCIYYZTHPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)N1CCC(CC1)CNC(=O)C(=O)NCCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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